molecular formula C9H11BrClNO2S B13616739 2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide

2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide

Cat. No.: B13616739
M. Wt: 312.61 g/mol
InChI Key: YIDOLLZXKRSILF-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide is an organic compound with the molecular formula C9H11BrClNO2S and a molecular weight of 312.61 g/mol . This compound is a derivative of benzenesulfonamide, featuring bromine, chlorine, ethyl, and methyl substituents on the benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide typically involves the sulfonation of a benzene derivative followed by bromination and chlorination reactions. The general synthetic route includes:

Industrial production methods often involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Properties

Molecular Formula

C9H11BrClNO2S

Molecular Weight

312.61 g/mol

IUPAC Name

2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C9H11BrClNO2S/c1-3-12-15(13,14)9-5-8(11)6(2)4-7(9)10/h4-5,12H,3H2,1-2H3

InChI Key

YIDOLLZXKRSILF-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)C)Br

Origin of Product

United States

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